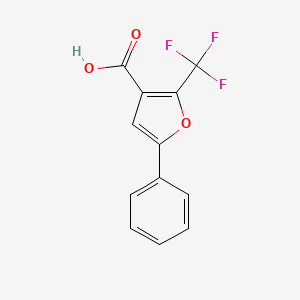

5-Phenyl-2-(trifluoromethyl)furan-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-phenyl-2-(trifluoromethyl)furan-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3O3/c13-12(14,15)10-8(11(16)17)6-9(18-10)7-4-2-1-3-5-7/h1-6H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEFJRMAEBBJXSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(O2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380074 | |

| Record name | 5-Phenyl-2-(trifluoromethyl)furan-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23584-85-2 | |

| Record name | 5-Phenyl-2-(trifluoromethyl)furan-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Phenyl-2-(trifluoromethyl)furan-3-carboxylic acid

CAS Number: 23584-85-2

This technical guide provides a summary of the available information on 5-Phenyl-2-(trifluoromethyl)furan-3-carboxylic acid, a fluorinated heterocyclic compound of interest to researchers in synthetic chemistry and drug discovery. Due to the limited publicly available data, this document focuses on fundamental properties and notes the absence of detailed experimental and biological information.

Core Compound Information

This compound is a derivative of furan, an aromatic five-membered ring containing one oxygen atom. The presence of a phenyl group, a trifluoromethyl group, and a carboxylic acid moiety suggests its potential as a scaffold in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the carboxylic acid provides a handle for further chemical modification or interaction with biological targets.

Physicochemical Properties

Quantitative data for this specific compound is not widely available in peer-reviewed literature. The following table summarizes information gathered from chemical supplier databases. Researchers should verify these properties independently.

| Property | Value | Source |

| CAS Number | 23584-85-2 | N/A |

| Molecular Formula | C₁₂H₇F₃O₃ | N/A |

| Molecular Weight | 256.18 g/mol | N/A |

| Melting Point | 164-166 °C | N/A |

| Boiling Point | 374.7 °C at 760 mmHg | N/A |

| Flash Point | 180.4 °C | N/A |

| Density | 1.395 g/cm³ | N/A |

Synthesis and Experimental Protocols

A detailed, peer-reviewed experimental protocol for the synthesis of this compound (CAS 23584-85-2) is not available in the public domain. General synthetic strategies for similar substituted furan-3-carboxylic acids often involve multi-step sequences.

A plausible, though unverified, synthetic approach could be conceptualized as follows. This workflow is hypothetical and requires experimental validation.

Caption: Conceptual workflow for the synthesis of the target compound.

Biological Activity and Signaling Pathways

There is currently no published research detailing the biological activity, mechanism of action, or any associated signaling pathways for this compound. The furan scaffold is present in numerous biologically active compounds, exhibiting a wide range of effects including antibacterial, antifungal, and anti-inflammatory properties. However, any potential biological role for this specific molecule remains speculative and awaits experimental investigation.

The logical relationship for investigating the potential of a novel compound like this in a drug discovery context is outlined below.

Caption: Standard logical flow for preclinical drug discovery investigation.

Conclusion

This compound (CAS 23584-85-2) is a chemical entity with potential for further research, particularly in the fields of medicinal and materials chemistry. However, a significant gap exists in the scientific literature regarding its synthesis, characterization, and biological function. The information provided here is based on limited data from non-peer-reviewed sources and should be used as a preliminary reference. Further experimental work is required to fully elucidate the properties and potential applications of this compound.

Elucidation of the Molecular Architecture: A Technical Guide to 5-Phenyl-2-(trifluoromethyl)furan-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 5-Phenyl-2-(trifluoromethyl)furan-3-carboxylic acid, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of public spectroscopic and synthetic data for this specific molecule, this guide combines foundational chemical principles, analogous data from structurally related compounds, and postulated synthetic strategies to offer a robust framework for its characterization.

Molecular Structure and Physicochemical Properties

This compound possesses a core furan ring substituted with a phenyl group at the 5-position, a trifluoromethyl group at the 2-position, and a carboxylic acid group at the 3-position. The presence of the electron-withdrawing trifluoromethyl group and the phenyl ring significantly influences the electronic properties and reactivity of the furan core.

| Property | Value | Source |

| Molecular Formula | C₁₂H₇F₃O₃ | [1][2][3] |

| Molecular Weight | 256.18 g/mol | [1][3] |

| CAS Number | 23584-85-2 | [1][3] |

| IUPAC Name | This compound | [1][3] |

Postulated Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the phenyl and furan ring protons, as well as the acidic proton of the carboxylic acid.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~10-13 | Singlet (broad) | 1H, -COOH |

| ~7.8-8.0 | Multiplet | 2H, ortho-protons of the phenyl ring |

| ~7.4-7.6 | Multiplet | 3H, meta- and para-protons of the phenyl ring |

| ~7.0-7.2 | Singlet | 1H, Furan C4-H |

¹³C NMR: The carbon NMR spectrum will display signals for the furan and phenyl carbons, the carboxylic acid carbonyl, and the trifluoromethyl group. The trifluoromethyl group will appear as a quartet due to C-F coupling.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~160-165 | C=O (Carboxylic acid) |

| ~150-155 | C5 (Furan) |

| ~140-145 (q) | C2 (Furan) |

| ~130-135 | Quaternary C of phenyl ring |

| ~128-130 | CHs of phenyl ring |

| ~125-128 | CHs of phenyl ring |

| ~120-125 (q) | CF₃ |

| ~115-120 | C3 (Furan) |

| ~110-115 | C4 (Furan) |

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single sharp signal for the trifluoromethyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| -60 to -70 | Singlet | 3F, -CF₃ |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the carboxylic acid and the substituted furan ring.

| Frequency (cm⁻¹) | Assignment |

| 2500-3300 (broad) | O-H stretch (Carboxylic acid) |

| ~1700 | C=O stretch (Carboxylic acid) |

| ~1600, ~1450 | C=C stretch (Aromatic rings) |

| 1100-1300 | C-F stretch (Trifluoromethyl) |

| ~1000-1100 | C-O-C stretch (Furan) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show the molecular ion peak (M⁺) at m/z 256. Subsequent fragmentation may involve the loss of CO₂, COOH, and CF₃ groups.

Proposed Synthetic Pathways

References

An In-depth Technical Guide to the Proposed Synthesis of 5-Phenyl-2-(trifluoromethyl)furan-3-carboxylic Acid

For distribution to: Researchers, scientists, and drug development professionals.

Abstract: This document outlines a proposed synthetic pathway for 5-Phenyl-2-(trifluoromethyl)furan-3-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. Due to the absence of a direct, published protocol for this specific compound, this guide leverages established and analogous chemical transformations to construct a feasible, multi-step synthesis. The proposed route commences with the synthesis of a key β-dicarbonyl intermediate, followed by a Feist-Benary furan synthesis to construct the core heterocyclic structure, and concludes with the hydrolysis of an ester to the final carboxylic acid. Detailed experimental protocols, quantitative data from analogous reactions, and a visual representation of the synthetic workflow are provided to guide researchers in the potential synthesis of this target molecule.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a three-step process. The initial step involves a Claisen condensation to form the key intermediate, 1-phenyl-4,4,4-trifluorobutane-1,3-dione. This intermediate then undergoes a Feist-Benary condensation with an α-halo ester to form the substituted furan ring. The final step is the hydrolysis of the resulting ester to yield the target carboxylic acid.

Experimental Protocols and Data

Step 1: Synthesis of 1-Phenyl-4,4,4-trifluorobutane-1,3-dione

This initial step focuses on the synthesis of the β-dicarbonyl compound, 1-phenyl-4,4,4-trifluorobutane-1,3-dione, via a Claisen condensation.

Experimental Protocol:

Based on a similar synthesis of 1-(3,5-difluorophenyl)-4,4,4-trifluorobutane-1,3-dione, the following protocol is proposed[1]:

-

To a stirred suspension of sodium hydride (1.5 mmol) in dry tetrahydrofuran (THF, 20 mL) under a nitrogen atmosphere at 0°C, add acetophenone (1 mmol).

-

Stir the resulting mixture at 0°C for 30 minutes.

-

To this solution, add ethyl trifluoroacetate (1.2 mmol) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 10 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding it to ice-cold dilute HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield the desired product.

Quantitative Data for Analogous Claisen Condensations:

| Starting Material (Acetophenone derivative) | Base | Reagent | Solvent | Temperature | Time | Yield (%) | Reference |

| 3,5-Difluoroacetophenone | NaH | Ethyl trifluoroacetate | THF | 0°C to RT | 10 h | Not specified | [1] |

| 4-(triethoxysilyl)acetophenone | LDA | 2,2,2-Trifluoroethyl trifluoroacetate | Not specified | Not specified | Not specified | 73 | [2] |

Step 2: Synthesis of Ethyl 5-Phenyl-2-(trifluoromethyl)furan-3-carboxylate

This step employs the Feist-Benary furan synthesis to construct the substituted furan ring from the β-dicarbonyl intermediate.[3][4][5][6][7]

Experimental Protocol:

-

Dissolve 1-phenyl-4,4,4-trifluorobutane-1,3-dione (1.0 eq) and ethyl chloroacetate (1.0 eq) in a suitable solvent such as ethanol or pyridine.[5]

-

Add a base, such as pyridine or triethylamine, to the mixture.[5]

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

-

After cooling to room temperature, dilute the mixture with a suitable organic solvent like diethyl ether.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain ethyl 5-phenyl-2-(trifluoromethyl)furan-3-carboxylate.

Quantitative Data for Analogous Feist-Benary Syntheses:

| α-Halo Ketone | β-Dicarbonyl Compound | Base | Solvent | Temperature | Time | Yield (%) | Reference |

| Chloroacetone | Ethyl acetoacetate | Pyridine | Ethanol | Reflux | 4 h | Not specified | [5] |

| General α-halo ketone | General β-dicarbonyl | Ammonia, Pyridine | Not specified | Not specified | Not specified | Varies | [4] |

Step 3: Hydrolysis of Ethyl 5-Phenyl-2-(trifluoromethyl)furan-3-carboxylate

The final step is the hydrolysis of the ester to the target carboxylic acid.

Experimental Protocol (Alkaline Hydrolysis):

-

Dissolve ethyl 5-phenyl-2-(trifluoromethyl)furan-3-carboxylate in a mixture of ethanol and water.

-

Add an excess of an aqueous solution of sodium hydroxide or potassium hydroxide.

-

Heat the mixture to reflux and stir for several hours until TLC indicates the disappearance of the starting material.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution to a pH of approximately 2 with dilute hydrochloric acid, which should precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

If necessary, the product can be further purified by recrystallization.

Quantitative Data for Ester Hydrolysis:

| Ester Substrate | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |

| Various aromatic and aliphatic esters | KF/TBAF | aq. THF | Not specified | Varies | High | [8] |

| Trifluoromethylated phosphine esters | Fuming H₂SO₄, H₃BO₃ | H₂SO₄ | Not specified | Varies | Varies | [9] |

Visualizations

Proposed Synthetic Workflow

Caption: Proposed three-step synthesis of this compound.

Conclusion

This technical guide presents a plausible and scientifically grounded synthetic route to this compound. By combining a Claisen condensation, a Feist-Benary furan synthesis, and a final ester hydrolysis, the target molecule should be accessible for further research and development. The provided protocols and data from analogous reactions offer a solid starting point for laboratory execution. Researchers undertaking this synthesis should be aware that optimization of reaction conditions for these specific substrates will likely be necessary to achieve satisfactory yields.

References

- 1. 1-(3,5-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Feist-Bénary Furan Synthesis | Ambeed [ambeed.com]

- 4. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Feist-Benary synthesis of furan [quimicaorganica.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. asianpubs.org [asianpubs.org]

- 9. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]

5-Phenyl-2-(trifluoromethyl)furan-3-carboxylic acid chemical properties

An In-depth Technical Guide to 5-Phenyl-2-(trifluoromethyl)furan-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and predicted reactivity of this compound. This molecule is of significant interest to the scientific community due to its unique combination of a furan heterocyclic core, a phenyl group, and a trifluoromethyl moiety—structural features commonly associated with pharmacologically active compounds.

Core Chemical Properties

The fundamental identifiers and properties of this compound are summarized below. This information provides the foundational data for experimental design and computational modeling.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 23584-85-2 | [1] |

| Molecular Formula | C₁₂H₇F₃O₃ | [1][2] |

| Molecular Weight | 256.18 g/mol | [1][2] |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=C(O2)C(F)(F)F)C(=O)O | [1] |

| InChIKey | IEFJRMAEBBJXSY-UHFFFAOYSA-N | [1] |

Physicochemical and Spectral Data

While specific experimental data for this compound is not extensively available in the cited literature, its physicochemical and spectral properties can be predicted based on its constituent functional groups.

Predicted Physicochemical Properties

| Property | Predicted Value / Remarks |

| Melting Point | Data not available in cited literature. Solid at room temperature is expected. A related compound, 5-[3-(Trifluoromethyl)phenyl]-2-furoic acid, has a melting point of 199-205 °C.[3] |

| Boiling Point | Data not available; likely to decompose at high temperatures before boiling. |

| Solubility | Expected to have low solubility in water and good solubility in polar organic solvents like DMSO, DMF, and alcohols. |

| pKa | Data not available. The presence of the electron-withdrawing trifluoromethyl group is expected to increase the acidity (lower the pKa) compared to unsubstituted furoic acids. |

Predicted Spectral Characteristics

| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Carboxylic Acid Proton (-COOH) | ~12 ppm (singlet, broad)[4] |

| Aromatic Protons (Phenyl & Furan) | ~7-8 ppm (multiplets) | |

| ¹³C NMR | Carboxyl Carbon (-C OOH) | ~165-185 ppm[4][5] |

| Aromatic Carbons (C-H, C-C) | ~110-150 ppm | |

| Trifluoromethyl Carbon (-C F₃) | Quartet, specific shift depends on environment | |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (very broad)[4][6][7] |

| C=O Stretch (Carboxylic Acid) | ~1710-1760 cm⁻¹ (strong, sharp)[4][6] | |

| C-F Stretches | ~1100-1350 cm⁻¹ (strong) |

Experimental Protocols

Representative Synthetic Protocol

Step 1: Suzuki Coupling of a Furan Intermediate with Phenylboronic Acid

-

Reactants : A suitable starting material, such as a bromo-substituted 2-(trifluoromethyl)furan-3-carboxylate ester, is reacted with phenylboronic acid.

-

Catalyst : A palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, is essential for the cross-coupling reaction.

-

Base and Solvent : A base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is used in a solvent system, typically a mixture of 1,4-dioxane and water.

-

Conditions : The reaction mixture is heated, often to around 90-100 °C, under an inert atmosphere (e.g., Nitrogen or Argon) until completion, which is monitored by TLC or LC-MS.

-

Workup : After cooling, the reaction mixture is typically filtered, extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Step 2: Saponification of the Ester to the Carboxylic Acid

-

Reactants : The purified ester from Step 1 is dissolved in a suitable solvent mixture, such as methanol/water or THF/water.

-

Reagent : A strong base, typically sodium hydroxide (NaOH) or lithium hydroxide (LiOH), is added to the solution.

-

Conditions : The mixture is stirred, often at reflux, for several hours to ensure complete hydrolysis of the ester.

-

Workup : The reaction mixture is cooled, and the organic solvent is removed under reduced pressure. The remaining aqueous solution is acidified with a strong acid (e.g., 1M HCl) to a pH of ~2, which precipitates the carboxylic acid product. The solid is then collected by filtration, washed with cold water, and dried under vacuum to yield the final product.

Caption: Proposed two-step synthesis of the target compound.

Reactivity and Potential Biological Activity

Chemical Reactivity

The reactivity of this molecule is dictated by its three primary functional components:

-

Carboxylic Acid Group : This group can undergo standard reactions such as esterification, amide bond formation (e.g., via activation with coupling reagents like CDI or EDC), and reduction to the corresponding alcohol.

-

Furan Ring : The furan ring is an electron-rich aromatic system. However, the strongly electron-withdrawing trifluoromethyl group at the 2-position significantly deactivates the ring towards electrophilic aromatic substitution.

-

Trifluoromethyl Group : The CF₃ group is chemically robust and enhances the lipophilicity and metabolic stability of the molecule, properties that are highly desirable in drug candidates.[9] Its electron-withdrawing nature also increases the acidity of the carboxylic acid proton.

Potential Biological Activity

While no specific biological data for this compound has been cited, the furan scaffold is a well-established pharmacophore present in numerous drugs.[10] Derivatives of 5-phenylfuran, in particular, have shown significant promise in several therapeutic areas:

-

Anticancer : Several 5-phenylfuran derivatives have been synthesized and evaluated as potent reversal agents for P-glycoprotein (P-gp) mediated multidrug resistance in cancer cells.[11][12] By inhibiting the P-gp efflux pump, these compounds can restore the efficacy of standard chemotherapeutic agents.

-

Antitubercular : The 5-phenyl-furan-2-carboxylic acid scaffold has been identified as a potential therapeutic for tuberculosis, with a proposed mechanism of targeting iron acquisition in mycobacterial species.[8]

-

Antimicrobial : Furan derivatives are known to possess a broad range of antimicrobial activities, including antibacterial and antifungal properties.[13][14][15]

The combination of the phenyl group, which can engage in hydrophobic and π-stacking interactions, and the trifluoromethyl group, which can enhance binding affinity and metabolic stability, makes this compound a compelling candidate for screening in various drug discovery programs.

Caption: Logical links between structure and potential function.

Conclusion

This compound is a fluorinated heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. While specific, publicly available experimental data is limited, its chemical behavior can be reliably predicted from its structure. Its synthesis is achievable through standard organic chemistry methodologies. The presence of the 5-phenylfuran scaffold suggests that this compound warrants investigation for a range of biological activities, particularly in oncology and infectious diseases, where related structures have shown considerable promise.

References

- 1. This compound | CAS 23584-85-2 [matrix-fine-chemicals.com]

- 2. echemi.com [echemi.com]

- 3. 5- 3-(Trifluoromethyl)phenyl -2-furoic acid 95 54022-99-0 [sigmaaldrich.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. echemi.com [echemi.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 11. Design, synthesis and bioactivity study on 5-phenylfuran derivatives as potent reversal agents against P-glycoprotein-mediated multidrug resistance in MCF-7/ADR cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 3-Phenyl-5-acyloxymethyl-2H,5H-furan-2-ones: synthesis and biological activity of a novel group of potential antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

In-depth Technical Guide: 5-Phenyl-2-(trifluoromethyl)furan-3-carboxylic acid

A comprehensive review of the synthesis, properties, and biological activities of 5-Phenyl-2-(trifluoromethyl)furan-3-carboxylic acid remains elusive in publicly accessible scientific literature. Despite extensive searches for its synthesis, experimental protocols, quantitative biological data, and associated signaling pathways, no specific scholarly articles, patents for therapeutic use, or detailed experimental data directly pertaining to this compound could be identified.

This guide, therefore, aims to provide a broader context based on related chemical structures and the general pharmacological significance of its core components: the furan ring, the phenyl group, and the trifluoromethyl moiety. This information is intended for researchers, scientists, and drug development professionals who may be interested in the potential of this and similar molecules.

Core Chemical Structure and Properties

The IUPAC name for the compound of interest is This compound . Basic chemical properties, as aggregated from commercial chemical supplier databases, are presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | Not widely available or consistently cited | - |

| Molecular Formula | C₁₂H₇F₃O₃ | - |

| Molecular Weight | 256.18 g/mol | - |

Potential Significance in Medicinal Chemistry

The structural motifs present in this compound suggest potential for biological activity, a hypothesis rooted in the established roles of its constituent parts in drug discovery.

The Furan Scaffold

The furan ring is a versatile heterocyclic scaffold found in numerous natural products and synthetic pharmaceuticals. Furan derivatives have been reported to exhibit a wide array of pharmacological activities, including:

-

Antibacterial and Antifungal Activity : The furan nucleus is a common feature in antimicrobial agents.

-

Anti-inflammatory Effects : Certain furan-containing compounds have demonstrated potent anti-inflammatory properties.

-

Anticancer Properties : Various synthetic furan derivatives have been investigated for their cytotoxic effects against cancer cell lines.

-

Antiviral Activity : The furan ring is present in some antiviral medications.

The Trifluoromethyl Group

The introduction of a trifluoromethyl (-CF₃) group is a well-established strategy in medicinal chemistry to enhance the drug-like properties of a molecule. The strong electron-withdrawing nature of the -CF₃ group can significantly influence a compound's:

-

Metabolic Stability : The C-F bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation, which can lead to an extended half-life in vivo.

-

Lipophilicity : The -CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.

-

Binding Affinity : The electronic effects of the -CF₃ group can alter the acidity or basicity of nearby functional groups, potentially leading to stronger and more specific interactions with biological targets.

Hypothetical Synthesis and Biological Evaluation Workflow

While no specific synthesis for this compound has been published, a logical synthetic approach and subsequent biological evaluation can be proposed based on general organic chemistry principles and standard drug discovery workflows.

Proposed Synthetic Pathway

A plausible synthetic route could involve the construction of the substituted furan ring followed by functional group manipulations. The general workflow is depicted in the diagram below.

Caption: A generalized workflow for the potential synthesis of the target compound.

Proposed Biological Evaluation Cascade

Following a successful synthesis, a standard cascade of in vitro and in vivo assays would be necessary to determine the biological activity and therapeutic potential of the compound.

Caption: A typical workflow for evaluating the biological activity of a novel chemical entity.

Conclusion and Future Directions

While this compound is commercially available from some suppliers for research purposes, the absence of published scientific data prevents a detailed technical analysis of its synthesis and biological functions. The structural features of this compound suggest that it could be a candidate for investigation in various therapeutic areas, leveraging the known bioactivities of the furan scaffold and the advantageous properties conferred by trifluoromethylation.

Future research efforts would need to focus on:

-

Developing and publishing a robust and scalable synthetic route to make the compound more accessible for research.

-

Conducting broad biological screening to identify any potential therapeutic activities.

-

Elucidating the mechanism of action for any identified biological effects.

Until such data becomes available, the therapeutic potential of this compound remains speculative. This document serves as a foundational overview based on established principles of medicinal chemistry and drug discovery.

5-Phenyl-2-(trifluoromethyl)furan-3-carboxylic acid molecular weight

An In-Depth Technical Guide to 5-Phenyl-2-(trifluoromethyl)furan-3-carboxylic acid

This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development. The document covers its chemical properties, a plausible synthetic route, and discusses its potential biological significance in the context of related furan derivatives.

Chemical Properties and Identifiers

This compound is a fluorinated heterocyclic compound. The trifluoromethyl group, a common feature in many modern pharmaceuticals, can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity. The core structure combines a furan ring, a carboxylic acid group, and a phenyl substituent, making it an interesting scaffold for medicinal chemistry.

All essential quantitative data and chemical identifiers for this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Weight | 256.18 g/mol |

| Molecular Formula | C₁₂H₇F₃O₃ |

| CAS Number | 23584-85-2 |

| IUPAC Name | This compound |

| Synonyms | 5-Phenyl-2-(trifluoromethyl)-3-furoic acid |

| SMILES | OC(=O)C1=C(OC(=C1)C1=CC=CC=C1)C(F)(F)F |

| InChIKey | IEFJRMAEBBJXSY-UHFFFAOYSA-N |

| Exact Mass | 256.03472857 Da |

Synthesis and Experimental Protocols

While specific, detailed synthesis protocols for this compound are not extensively documented in publicly accessible literature, a plausible synthetic route can be devised based on established methods for creating substituted trifluoromethylated furans. A likely approach involves a cascade or multi-component reaction to construct the furan ring, followed by the hydrolysis of a resulting ester to yield the final carboxylic acid.

Below is a diagram illustrating a hypothetical synthetic workflow.

Caption: Hypothetical workflow for the synthesis of the target compound.

Representative Experimental Protocol: Ester Hydrolysis

This protocol details the final step of the proposed synthesis, converting the ester intermediate to the desired carboxylic acid.

-

Dissolution: Dissolve ethyl 5-phenyl-2-(trifluoromethyl)furan-3-carboxylate (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 v/v ratio).

-

Saponification: Add lithium hydroxide (LiOH) (approx. 1.5-2.0 equivalents) to the solution. Stir the mixture at room temperature for 4-6 hours, monitoring the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, remove the THF under reduced pressure.

-

Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 using a dilute solution of hydrochloric acid (e.g., 1M HCl). A precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration, washing with cold deionized water.

-

Purification: Dry the crude product under vacuum. If necessary, further purify the compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final this compound.

Biological Activity and Potential Applications

-

Antifungal Activity: Structurally related pyrazole derivatives that incorporate a 5-phenyl-2-furan moiety have been synthesized and demonstrated significant fungicidal activity, particularly against P. infestans.[1] This suggests that the 5-phenyl-2-(trifluoromethyl)furan core could be a valuable building block for novel antifungal agents.

-

Anticancer and Antimicrobial Activity: Broader classes of furan-2-carboxamides have been evaluated for their activity against various cancer cell lines and microbial strains.[2] The structural features of this compound make it a candidate for similar screening programs.

Given the absence of specific pathway data, the following diagram outlines a general workflow for the initial biological evaluation of a novel chemical entity like this one.

Caption: General workflow for evaluating the biological activity of a novel compound.

This structured approach allows researchers to efficiently screen the compound against various biological targets, identify any promising activity, and proceed with more detailed mechanistic studies, ultimately guiding its potential development as a therapeutic agent.

References

discovery of novel furan-based carboxylic acids

Exploring Furan Acids

I'm starting with focused Google searches to get a grasp on new furan-based carboxylic acids. I'm prioritizing synthetic methods, how they're identified, and potential medical uses.

Analyzing Synthetic Strategies

I've moved on to examining the synthetic methods, focusing on reaction pathways and detailed protocols. My aim is to illustrate these with clear diagrams and supporting references. The goal is a whitepaper that balances theoretical understanding with practical application, specifically for researchers.

Defining Whitepaper Structure

I'm now devising a logical structure for the whitepaper, moving from furan chemistry basics to potential drug discovery applications. This structured approach aims to be both educational and engaging for fellow researchers. I plan to start with an introduction emphasizing the importance of furan-based carboxylic acids in medicinal chemistry.

Reviewing Initial Findings

Detailing Experimental Procedures

I'm now diving into the nitty-gritty, aiming to get the specifics. While I've amassed a good base, I need solid experimental steps. I'm focusing now on detailed synthesis and characterization, specifically looking for those step-by-step guides. SAR data also needs bolstering with direct comparisons.

Gathering Practical Details

I'm now zeroing in on the practical side, specifically the nitty-gritty of experimental protocols. I have a solid foundation of information on furan-based carboxylic acids, including their therapeutic roles and synthesis techniques, but I need more detailed step-by-step instructions. I am actively seeking papers with comprehensive experimental sections, plus more quantitative SAR data to enable specific comparisons. Structure is the next task.

Collecting Critical Insights

I've made headway, compiling a solid foundation of data from the first two search iterations. I've pinpointed key resources detailing the synthesis of furan-based carboxylic acids. These include specific reaction mechanisms and characterization approaches.

Analyzing Found Information

I've assembled a wealth of information from the first two search runs. I found resources describing the synthesis, characterization, and biological activities of furan-based carboxylic acids. I also uncovered some structure-activity relationships. To make the guide in-depth, I still need explicit step-by-step procedures for both synthesis and biological evaluation. While I have mentions of assays, details are missing. I'm focusing on finding experimental protocols and quantitative data.

Expanding Search Scope

I've made real progress and found sources on furan synthesis and characterization using various techniques. These resources provide details of biological properties like anti-inflammatory and anticancer ones. To deepen the guide, I require detailed, step-by-step experimental protocols. While I've found mentions of assays, specific procedures are scarce. Quantitative data is the focus of my next search phase.

Compiling Search Data

My research has yielded detailed protocols for synthesizing and characterizing furan-based carboxylic acids, specifically focusing on 2,5-disubstituted furans. These procedures encompass synthetic routes, purification techniques, and analytical characterization methods. I'm now cross-referencing these findings with existing literature to identify any knowledge gaps and potential areas for innovation.

Integrating Diverse Findings

I've assembled a comprehensive collection of information on furan-based carboxylic acids, including detailed synthetic protocols, characterization methods, and biological assay procedures. I'm focusing on strengthening the connections between different areas, like identifying the rationale behind experimental choices and finding more up-to-date examples with solid biological data. The goal is to create a truly exceptional and in-depth guide, so I'm also preparing to start visualizing the interconnectedness of this data using DOT graphs.

Connecting Synthetic Choices

I've just added several synthesis protocols for the furan carboxylic acids, which now includes spectroscopic analysis like NMR. Also now I have protocols for biological assays, like the MIC, MTT and COX inhibition, along with SAR examples and some quantitative data, particularly for anti-inflammatory and antimicrobial activities. I'm focusing on the "why" behind synthetic choices; this requires more research. The aim is to create an in-depth, logical guide with excellent visualizations.

The Ascendant Role of Trifluoromethyl-Substituted Furans in Modern Drug Discovery and Agrochemical Design: A Technical Guide

Introduction: The Strategic Synergy of the Trifluoromethyl Group and the Furan Scaffold

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of specific structural motifs can dramatically enhance the biological efficacy and pharmacokinetic profile of lead compounds. Among these, the trifluoromethyl (-CF3) group and the furan ring stand out as privileged moieties. This technical guide provides an in-depth exploration of the biological activities of trifluoromethyl-substituted furans, a class of molecules demonstrating remarkable potential across a spectrum of applications, from oncology and infectious diseases to crop protection.

The trifluoromethyl group, owing to its high electronegativity, metabolic stability, and ability to modulate lipophilicity, has become a cornerstone of contemporary drug design.[1] Its introduction into a molecular scaffold can profoundly influence binding affinity to biological targets, membrane permeability, and resistance to metabolic degradation.[1] When coupled with the furan ring, a versatile and synthetically accessible heterocyclic system known for its diverse pharmacological activities, the resulting trifluoromethyl-substituted furans exhibit a unique and potent range of biological effects.[2] This guide will delve into the anticancer, antimicrobial, and anti-inflammatory properties of these compounds, as well as their burgeoning applications in agrochemicals, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their design, evaluation, and mechanisms of action.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Trifluoromethyl-substituted furans have emerged as a promising class of anticancer agents, demonstrating significant cytotoxicity against a variety of cancer cell lines. The strategic placement of the trifluoromethyl group on the furan scaffold often leads to enhanced potency and selectivity.

Mechanism of Action: Inducing Apoptosis and Inhibiting Key Signaling Pathways

A significant body of research points towards the induction of apoptosis as a primary mechanism by which trifluoromethyl-substituted furans exert their anticancer effects. For instance, a novel naphthofuran compound, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC), has been shown to inhibit liver tumor growth by directly binding to and activating Hepatocyte Nuclear Factor 4α (HNF4α).[3] This activation, in turn, leads to the inactivation of the STAT3 signaling pathway, a critical mediator of cancer cell proliferation, survival, and metastasis.[3] The inhibition of STAT3 phosphorylation and subsequent downregulation of its target genes triggers apoptosis in liver cancer cells.[3]

Furthermore, studies on other trifluoromethylated compounds suggest that they can induce cytotoxic autophagy through the PI3K/Akt/mTOR signaling pathway.[4] While this has not been exclusively demonstrated for furan derivatives, it represents a plausible avenue of investigation for this class of compounds. Some furan derivatives have also been found to promote the activity of the tumor suppressor PTEN, leading to the suppression of both the PI3K/Akt and Wnt/β-catenin signaling pathways, both of which are crucial for cancer cell growth and survival.[5]

dot

Caption: Proposed anticancer mechanisms of trifluoromethyl-substituted furans.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the in vitro anticancer activity of selected trifluoromethyl-substituted furan derivatives against various human cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC) | HepG2 (Liver) | 1-10.8 | [3] |

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast) | 2.63 | [6][7] |

| 3-(thiophen-2-yl)-5-(4-(thiophen-2-yl)-1H-pyrrol-3-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast) | 3.09 | [6] |

| Furan-based carbohydrazide derivative | A549 (Lung) | Varies | [8] |

| 7-Chloro-3-phenyl-5-(trifluoromethyl)[8][9]thiazolo[4,5-d]pyrimidine-2(3H)-thione | C32 (Melanoma) | 24.4 | [10] |

| 7-Chloro-3-phenyl-5-(trifluoromethyl)[8][9]thiazolo[4,5-d]pyrimidine-2(3H)-thione | A375 (Melanoma) | 25.4 | [10] |

Experimental Protocol: MTT Assay for Anticancer Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and proliferation.

Materials:

-

96-well cell culture plates

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Trifluoromethyl-substituted furan compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include vehicle controls (medium with the same concentration of solvent used to dissolve the compounds) and untreated controls.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

dot

Caption: Workflow of the MTT assay for anticancer drug screening.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The emergence of multidrug-resistant pathogens presents a significant global health threat, necessitating the development of novel antimicrobial agents. Trifluoromethyl-substituted furans have demonstrated promising activity against a range of bacteria and fungi.

Mechanism of Action: Disruption of Essential Cellular Processes

While the precise mechanisms of action for many trifluoromethyl-substituted furans are still under investigation, it is hypothesized that they may interfere with essential microbial processes. For some fluorinated compounds, the proposed mechanism involves the inhibition of key enzymes necessary for microbial survival, such as those involved in DNA replication or cell wall synthesis.[11] The lipophilic nature of the trifluoromethyl group can facilitate the passage of these compounds across microbial cell membranes, allowing them to reach their intracellular targets more effectively.

Quantitative Data: In Vitro Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Trifluoromethyl-substituted chalcone A3 | Staphylococcus aureus | < 95 µM | [11][12] |

| Trifluoromethyl-substituted chalcone B3 | Staphylococcus aureus | < 95 µM | [11][12] |

| Trifluoromethyl-substituted chalcone A3 | Candida albicans | < 101 µM | [11][12] |

| Trifluoromethyl-substituted chalcone B3 | Candida albicans | < 101 µM | [11][12] |

| Furan-containing 1,2,4-triazole | Escherichia coli | Varies | [13] |

| Furan-containing 1,2,4-triazole | Staphylococcus aureus | Varies | [13] |

| Furan-containing 1,2,4-triazole | Candida albicans | Varies | [13] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains of interest

-

Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Trifluoromethyl-substituted furan compounds dissolved in a suitable solvent

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the growth medium directly in the wells of the 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism adjusted to a specific concentration (e.g., 0.5 McFarland standard for bacteria).

-

Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a positive control (microorganism with no compound) and a negative control (medium only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

dot

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Furan derivatives have been investigated for their anti-inflammatory properties, and the introduction of a trifluoromethyl group can further enhance this activity.[14][15]

Molecular Targets and Mechanisms

The anti-inflammatory effects of furan derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade, such as the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[15][16] These pathways regulate the expression of pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). By inhibiting these pathways, trifluoromethyl-substituted furans can potentially reduce the production of inflammatory mediators and alleviate inflammation.[17]

dot

Caption: Inhibition of inflammatory pathways by trifluoromethyl-substituted furans.

Agrochemical Applications: Protecting Crops and Enhancing Yields

The unique properties of the trifluoromethyl group have also been harnessed in the development of modern agrochemicals. Trifluoromethyl-substituted heterocyclic compounds, including those with a furan core, have shown potent herbicidal and fungicidal activities.[18][19]

Herbicidal and Fungicidal Activity

The incorporation of a trifluoromethyl group can enhance the efficacy and selectivity of herbicides and fungicides. For instance, certain trifluoromethyl-substituted pyrazole derivatives have exhibited excellent herbicidal activity, with some compounds showing bleaching effects on weeds.[20] In the realm of fungicides, trifluoromethyl-containing pyrimidine derivatives have demonstrated significant activity against a range of plant pathogenic fungi.[21] The enhanced lipophilicity imparted by the trifluoromethyl group can improve the uptake and translocation of these compounds within the plant or fungus, leading to greater efficacy.

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective bioactive compounds. For trifluoromethyl-substituted furans, the position of the trifluoromethyl group on the furan ring, as well as the nature and position of other substituents, can significantly impact their biological activity.

For example, in a series of HIF-1 inhibitors, the presence of a furan ring at a specific position was found to be essential for activity.[22] Furthermore, the introduction of a trifluoromethylphenyl group at another position resulted in higher inhibitory activity compared to a methoxyphenyl group, highlighting the positive contribution of the trifluoromethyl moiety.[22] In another study, the substitution of a methyl group with a trifluoromethyl group in an antiviral compound led to a six-fold increase in potency.[1] These examples underscore the importance of systematic structural modifications and biological evaluation in optimizing the therapeutic potential of trifluoromethyl-substituted furans.

Conclusion and Future Perspectives

Trifluoromethyl-substituted furans represent a highly versatile and promising class of bioactive molecules with significant potential in both medicine and agriculture. Their potent anticancer, antimicrobial, and anti-inflammatory activities, coupled with their utility as agrochemicals, make them an attractive scaffold for further investigation and development. The continued exploration of their mechanisms of action and the systematic investigation of their structure-activity relationships will undoubtedly pave the way for the discovery of novel and more effective therapeutic agents and crop protection solutions. As our understanding of the intricate interplay between chemical structure and biological function deepens, trifluoromethyl-substituted furans are poised to play an increasingly important role in addressing some of the most pressing challenges in human health and food security.

References

- 1. Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijabbr.com [ijabbr.com]

- 3. Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 14. Pharmacological activity of furan derivatives [wisdomlib.org]

- 15. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dovepress.com [dovepress.com]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Preliminary Screening of 5-Phenyl-2-(trifluoromethyl)furan-3-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary screening process for a novel class of compounds: 5-Phenyl-2-(trifluoromethyl)furan-3-carboxylic acid derivatives. Due to the limited publicly available data on this specific chemical series, this document outlines a robust and scientifically-grounded framework for their synthesis, characterization, and initial biological evaluation. The methodologies described herein are based on established protocols for analogous heterocyclic compounds and are intended to serve as a detailed roadmap for researchers initiating discovery programs with this scaffold.

The furan nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1] The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] This guide details the necessary steps to explore the therapeutic potential of this promising, yet underexplored, chemical space.

Synthesis and Derivatization

A plausible synthetic route to the core scaffold and its primary derivatives (amides and esters) is essential for generating a library for preliminary screening. The following proposed synthesis is based on established methodologies for constructing highly substituted furan rings.

1.1. Synthesis of the Core Scaffold: this compound

A potential synthetic approach to the core scaffold is a modification of the Paal-Knorr furan synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[3][4]

Experimental Protocol: Synthesis of Ethyl 5-Phenyl-2-(trifluoromethyl)furan-3-carboxylate

-

Step 1: Synthesis of a 1,4-dicarbonyl precursor. Condensation of ethyl 4,4,4-trifluoroacetoacetate with phenacyl bromide in the presence of a non-nucleophilic base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) at 0 °C to room temperature yields the 1,4-dicarbonyl intermediate.

-

Step 2: Cyclization to the furan ring. The purified 1,4-dicarbonyl intermediate is dissolved in a suitable solvent such as toluene or acetic acid. A dehydrating agent and acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid) is added, and the mixture is heated to reflux with removal of water (e.g., using a Dean-Stark apparatus) to drive the cyclization.

-

Step 3: Purification. Upon completion of the reaction (monitored by TLC or LC-MS), the reaction mixture is cooled, neutralized, and extracted with an organic solvent. The crude product is purified by column chromatography on silica gel to afford the ethyl ester of the target carboxylic acid.

-

Step 4: Hydrolysis to the carboxylic acid. The purified ethyl ester is dissolved in a mixture of ethanol and aqueous sodium hydroxide solution and heated to reflux. After completion, the ethanol is removed under reduced pressure, and the aqueous solution is acidified with hydrochloric acid to precipitate the this compound. The solid product is collected by filtration, washed with water, and dried.

1.2. Library Synthesis: Amide and Ester Derivatives

To explore the structure-activity relationship (SAR), a library of amide and ester derivatives can be synthesized from the parent carboxylic acid.

Experimental Protocol: Synthesis of Amide and Ester Derivatives

-

Activation of the Carboxylic Acid: To a solution of this compound in an anhydrous solvent (e.g., dichloromethane or DMF), a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like Hydroxybenzotriazole (HOBt) are added. The mixture is stirred at room temperature for 30 minutes.

-

Amide Formation: A diverse range of primary or secondary amines (e.g., substituted anilines, benzylamines, piperidines) are added to the activated carboxylic acid solution. The reaction is stirred at room temperature until completion.

-

Ester Formation: For ester synthesis, a variety of alcohols are added along with a catalytic amount of a base like 4-Dimethylaminopyridine (DMAP).

-

Work-up and Purification: The reaction mixture is washed with dilute acid and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude products are purified by column chromatography or recrystallization to yield the final amide or ester derivatives.

Caption: Workflow for the synthesis of amide and ester derivatives.

Preliminary Biological Screening

A preliminary biological screening panel is crucial for identifying the potential therapeutic applications of the newly synthesized derivatives. A typical primary screen includes assays for cytotoxicity against cancer cell lines, antimicrobial activity, and inhibition of a relevant enzyme class, such as kinases.

2.1. In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The cells are treated with these dilutions for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[5]

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow of the MTT cytotoxicity assay.

2.2. Antimicrobial Screening (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Experimental Protocol: Broth Microdilution for MIC Determination

-

Bacterial Strains and Culture: Representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria are grown overnight in Mueller-Hinton Broth (MHB).

-

Inoculum Preparation: The bacterial cultures are diluted to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Preparation: The test compounds are serially diluted in MHB in a 96-well microtiter plate to cover a concentration range of 0.5 to 256 µg/mL.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (bacteria with no compound) and a negative control (broth only) are included.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

2.3. Enzyme Inhibition Screening (Kinase Assay)

Given that many heterocyclic compounds exhibit kinase inhibitory activity, a preliminary screen against a representative kinase is warranted. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP formed in a kinase reaction.[6]

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., against EGFR)

-

Reagents: Recombinant human EGFR kinase, a suitable substrate peptide, ATP, and the ADP-Glo™ Kinase Assay kit.

-

Compound Preparation: Test compounds are serially diluted in an appropriate buffer.

-

Kinase Reaction: The kinase, substrate, and test compound are incubated in a 384-well plate. The reaction is initiated by the addition of ATP.

-

ADP Detection: After a defined incubation period (e.g., 60 minutes), the ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.[6]

-

Luminescence Generation: The Kinase Detection Reagent is then added to convert the generated ADP back to ATP, which is used in a luciferase/luciferin reaction to produce light.[6]

-

Data Acquisition: The luminescence is measured using a plate-reading luminometer.

-

Data Analysis: The luminescence signal is proportional to the amount of ADP formed and thus to the kinase activity. The percent inhibition is calculated relative to a no-inhibitor control, and IC50 values are determined.

Data Presentation and Interpretation

For a preliminary screening campaign, clear and concise data presentation is essential for making informed decisions about which compounds to advance.

Table 1: Hypothetical Preliminary Screening Data for 5-Phenyl-2-(trifluoromethyl)furan-3-carboxamide Derivatives

| Compound ID | R1 | R2 | Cytotoxicity IC50 (µM) - MCF-7 | Antimicrobial MIC (µg/mL) - S. aureus | Kinase Inhibition IC50 (µM) - EGFR |

| Furan-01 | H | 4-Fluorophenyl | 15.2 | >128 | 25.8 |

| Furan-02 | H | 4-Methoxyphenyl | 28.5 | >128 | 42.1 |

| Furan-03 | H | 3,4-Dichlorophenyl | 5.8 | 64 | 8.3 |

| Furan-04 | H | 2-Pyridyl | 45.1 | 32 | >50 |

| Furan-05 | Methyl | 4-Fluorophenyl | 12.7 | >128 | 21.5 |

| Furan-06 | H | Benzyl | 18.9 | >128 | 30.1 |

| Doxorubicin | - | - | 0.8 | - | - |

| Ciprofloxacin | - | - | - | 0.5 | - |

| Gefitinib | - | - | - | - | 0.05 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

From this hypothetical data, "Furan-03," with a 3,4-dichlorophenyl substituent, emerges as a potential "hit" compound due to its relatively potent cytotoxicity against the MCF-7 cell line and moderate EGFR kinase inhibition. This suggests that electron-withdrawing groups on the phenyl ring may be beneficial for activity.

Potential Signaling Pathway

Based on the preliminary finding of EGFR inhibition, a potential mechanism of action for these compounds could involve the modulation of the EGFR signaling pathway, which is a critical regulator of cell proliferation, survival, and differentiation.

Caption: Potential inhibition of the EGFR signaling pathway.

This guide provides a foundational framework for the preliminary screening of this compound derivatives. By systematically synthesizing a focused library and evaluating it across a panel of well-defined biological assays, researchers can efficiently identify promising lead compounds for further development.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. superchemistryclasses.com [superchemistryclasses.com]

- 5. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 6. promega.com [promega.com]

5-Phenyl-2-(trifluoromethyl)furan-3-carboxylic acid: A Technical Review of a Novel Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-containing compounds represent a significant class of heterocyclic molecules with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry and drug discovery.[1][2] The furan nucleus is a versatile pharmacophore found in numerous clinically used drugs and natural products, exhibiting activities ranging from antibacterial and antifungal to anticancer and anti-inflammatory.[2][3][4] The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.[5] Similarly, the presence of a phenyl group can contribute to binding interactions and overall molecular conformation. This technical guide provides a comprehensive review of the available literature pertinent to the synthesis, potential biological activities, and experimental protocols for 5-Phenyl-2-(trifluoromethyl)furan-3-carboxylic acid, a novel compound with significant therapeutic potential. Due to the limited direct literature on this specific molecule, this review collates and analyzes data from structurally analogous compounds to provide a predictive framework for its properties and potential applications.

Synthetic Strategies

While a direct synthetic route for this compound has not been explicitly described in the literature, a plausible pathway can be constructed based on established methods for the synthesis of substituted furan-3-carboxylic acids and the trifluoromethylation of furan rings. A convenient method for preparing furan-3-carboxylic acid derivatives starts from the aromatization of 4-trichloroacetyl-2,3-dihydrofuran, followed by nucleophilic displacement of the trichloromethyl group.[6][7]

A potential synthetic workflow is outlined below:

Figure 1: Proposed general synthetic workflow for this compound.

Experimental Protocols

Based on synthetic methods for analogous furan-3-carboxylic acid derivatives, the following is a representative, hypothetical experimental protocol.

Step 1: Synthesis of a 5-Phenyl-2-(trifluoromethyl)furan precursor

A variety of methods for the synthesis of trifluoromethylated furans have been reported, including visible light-mediated radical trifluoromethylation and transition metal-catalyzed cross-coupling reactions.[5] A plausible approach involves the reaction of a phenyl-substituted β-ketonitrile with 3-bromo-1,1,1-trifluoroacetone.[8]

-

Materials: Phenyl-substituted β-ketonitrile, 3-bromo-1,1,1-trifluoroacetone, suitable base (e.g., potassium carbonate), and solvent (e.g., acetonitrile).

-

Procedure: To a solution of the phenyl-substituted β-ketonitrile in acetonitrile, add potassium carbonate. Stir the mixture at room temperature, then add 3-bromo-1,1,1-trifluoroacetone dropwise. Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Introduction of the Carboxylic Acid Group at the 3-position

A common method for introducing a carboxylic acid group at the 3-position of a furan ring involves a formylation reaction followed by oxidation.

-

Materials: The 5-phenyl-2-(trifluoromethyl)furan precursor, a formylating agent (e.g., Vilsmeier-Haack reagent), and an oxidizing agent (e.g., Pinnick oxidation conditions).

-

Procedure:

-

Formylation: Treat the furan precursor with the Vilsmeier-Haack reagent (prepared from phosphorus oxychloride and dimethylformamide) to introduce a formyl group at the 3-position.

-

Oxidation: Oxidize the resulting aldehyde to the corresponding carboxylic acid using sodium chlorite and a phosphate buffer (Pinnick oxidation).

-

Workup and Purification: After the reaction is complete, quench the reaction and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the final product, this compound, by recrystallization or column chromatography.

-

Characterization: The final compound would be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Potential Biological Activities and Signaling Pathways

The biological activity of this compound can be inferred from the activities of structurally related compounds. Furan derivatives are known to possess a wide range of pharmacological properties.[2][4]

Antifungal Activity:

Numerous furan derivatives have demonstrated potent antifungal activity.[9] For instance, derivatives of the natural furanoid compound 2-heptyl-5-hexylfuran-3-carboxylic acid have shown significant inhibitory effects against various plant pathogens, with some compounds exhibiting EC50 values in the low µg/mL range against Botrytis cinerea and Sclerotinia sclerotiorum.[9] The proposed mechanism of action for some of these compounds is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.[9]

Table 1: Antifungal Activity of Representative Furan-3-Carboxylic Acid Derivatives

| Compound | Target Organism | EC50 (µg/mL) | Reference |

| Compound 5g (a peptide derivative of HHCA) | Sclerotinia sclerotiorum | 17.14 | [9] |

| Compound 5g (a peptide derivative of HHCA) | Botrytis cinerea | 19.63 | [9] |

Anticancer Activity:

Substituted furan derivatives have also been investigated as potential anticancer agents. For example, certain 2-[(4-substituted-5-methylfuran-3-yl)thio]-3-phenylquinazolin-4(3H)-one derivatives have shown significant cytotoxic activity against various cancer cell lines, including liver (HepG-2), breast (MCF-7), and colorectal (HCT-116) cancers.[10] The mechanism of action for some of these compounds involves the inhibition of key signaling pathways, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2).[10]

Table 2: Anticancer Activity of a Representative Furan Derivative

| Compound | Cancer Cell Line | IC50 (µM) | Target | Reference |

| Compound 6b (a furan-quinazolinone derivative) | MCF-7 (breast) | 3.91 | EGFR | [10] |

Antibacterial Activity:

Furan derivatives have a long history as antibacterial agents.[3] The introduction of various substituents on the furan ring can modulate their antibacterial spectrum and potency. For instance, derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have shown inhibitory activity against Escherichia coli.[3]

Table 3: Antibacterial Activity of a Representative Furan Derivative

| Compound | Target Organism | MIC (µg/mL) | Reference |

| 3-aryl-3-(furan-2-yl)propanoic acid derivative | Escherichia coli | 64 | [3] |

Hypothetical Signaling Pathway

Based on the known targets of analogous furan derivatives, a potential signaling pathway that could be modulated by this compound is the EGFR signaling cascade, which is crucial in cell proliferation and survival.

References

- 1. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. ijabbr.com [ijabbr.com]

- 4. Pharmacological activity of furan derivatives [wisdomlib.org]

- 5. Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, antiproliferative potency, and in silico studies of novel 5-methylfuran-3-yl)thio)-3-phenylquinazolin-4(3H)-one based derivatives as potential EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-Phenyl-2-(trifluoromethyl)furan-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals